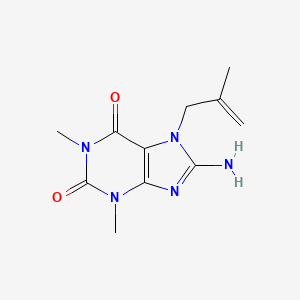
5-Bromo-2-morpholin-4-ylaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the novel synthesis of cis-3,5-disubstituted morpholine derivatives involves an electrophile-induced ring closure using bromine, which is a key step in the synthesis of various brominated morpholine compounds . Another study describes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which includes bromination as a pivotal step . These methods could potentially be adapted for the synthesis of this compound by applying similar bromination techniques to appropriate precursors.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, as evidenced by the crystal structure analysis of a bromo-dichloro-morpholinyl compound, which revealed a non-planar butadiene unit and a chair conformation of the morpholine ring . This suggests that this compound may also exhibit a non-planar structure, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. For example, the interaction of morpholino-oxazole-carbonitriles with hydrazine hydrate leads to recyclization products, indicating that morpholine rings can participate in ring transformation reactions . This reactivity could be relevant to the chemical behavior of this compound in the presence of nucleophiles or during cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The synthesis of morpHoline-2,5-dione involved optimizing reaction conditions such as pH and reactant dropping rate, which are critical factors for achieving desired yields . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrated the importance of reaction conditions, including solvent choice and acidification steps . These studies highlight the importance of reaction parameters in determining the physical and chemical properties of the synthesized compounds, which would also apply to this compound.
Aplicaciones Científicas De Investigación
Synthesis and Photophysics
5-Bromo-2-morpholin-4-ylaniline is used in the synthesis of quinolines. For instance, a study demonstrated the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. The photophysical analysis of these quinolines indicated intraligand and charge-transfer type transitions (Bonacorso et al., 2018).
Anticancer Properties
Compounds derived from this compound have been explored for their anticancer properties. A study on substituted 4-anilinoquinazolines found that derivatives with bromo and morpholine groups showed inhibition of tumor cell growth and exhibited antiprotease effects on plasmin, which could be significant for their anticancer properties (Jantová et al., 2001).
Intermediate in PI3K/mTOR Inhibitors
This compound derivatives are used as intermediates in the synthesis of PI3K/mTOR inhibitors, which are important for cancer treatment. A specific compound, synthesized from 6-bromoquinolin-4-ol, was identified as a key intermediate for the synthesis of quinoline inhibitors (Lei et al., 2015).
Photostabilization of Poly(Vinyl Chloride)
New thiophene derivatives, including compounds synthesized with this compound, have been found to reduce the photodegradation of poly(vinyl chloride) films. This indicates potential applications in materials science for increasing the durability of PVC products (Balakit et al., 2015).
Synthesis of Morpholine Derivatives
This compound is involved in the synthesis of various morpholine derivatives. For example, a study described the synthesis of cis-3,5-disubstituted morpholines from 1-tert-butyl-2-(allyloxymethyl)aziridine using bromine, showcasing the chemical's utility in organic synthesis (D’hooghe et al., 2006).
Interaction with Hydrazine Hydrate
In a chemical study, 5-Morpholino-1,3-oxazole-4-carbonitriles containing this compound were synthesized. When reacted with hydrazine hydrate, specific recyclization products were formed, suggesting applications in advanced organic synthesis and pharmaceutical research (Chumachenko et al., 2014).
Nucleophilic Substitution Reactions
The compound is used in studying nucleophilic substitution reactions, with research exploring the reactions of bromoisothiazoles with morpholine. Such studies contribute to a better understanding of reaction mechanisms in organic chemistry (Kalogirou & Koutentis, 2014).
Safety and Hazards
The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
5-bromo-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINJKOIAULFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406958 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91062-48-5 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

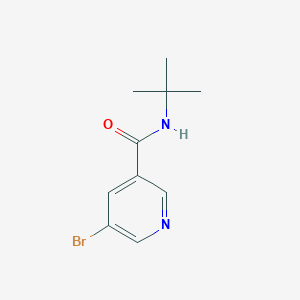
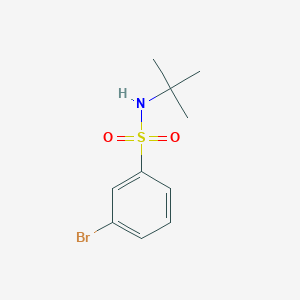
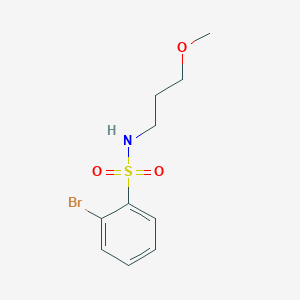

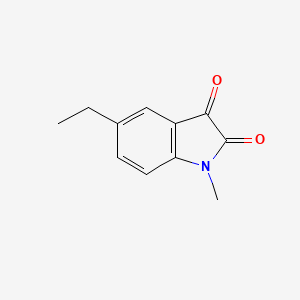


![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)

